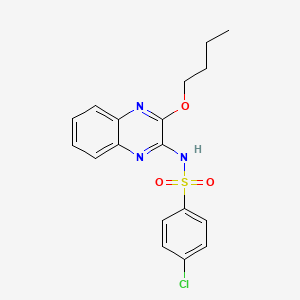![molecular formula C15H12ClNO4 B5131128 5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5131128.png)
5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid, also known as Meclofenoxate or centrophenoxine, is a nootropic drug that is used to improve cognitive function and memory. It was first synthesized in the 1950s and has been extensively studied for its potential therapeutic applications.
作用機序
5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acide works by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is important for memory and cognitive function. 5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acide is a prodrug, which means that it is converted into DMAE (dimethylaminoethanol) in the body. DMAE is then converted into choline, which is a precursor to acetylcholine. By increasing the levels of acetylcholine in the brain, 5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acide improves cognitive function and memory.
Biochemical and Physiological Effects:
5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acide has been shown to have a number of biochemical and physiological effects. It increases the levels of acetylcholine in the brain, which is important for memory and cognitive function. It also increases the levels of phospholipids in the brain, which are important for cell membrane function. 5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acide has also been shown to have antioxidant properties, which may protect the brain from oxidative damage.
実験室実験の利点と制限
5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acide has a number of advantages for lab experiments. It is a well-studied compound that has been extensively characterized. It is also relatively easy to synthesize and purify. However, 5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acide has a number of limitations for lab experiments. It is a prodrug, which means that it is converted into DMAE in the body. This can make it difficult to study the specific effects of 5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acide on the brain. Additionally, 5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acide has a relatively short half-life in the body, which can make it difficult to maintain a consistent level of the compound over time.
将来の方向性
There are a number of future directions for research on 5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acide. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. 5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acide has been shown to increase the levels of acetylcholine in the brain, which is important for memory and cognitive function. It may also have antioxidant properties, which could protect the brain from oxidative damage. Additionally, 5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acide may have potential as a cognitive enhancer for healthy individuals. Further research is needed to fully understand the potential therapeutic applications of 5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acide.
合成法
5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acide can be synthesized by the reaction of 3-methoxybenzoyl chloride and 5-chloroanthranilic acid in the presence of a base. The resulting product is then purified by recrystallization. The synthesis method has been optimized over the years to increase the yield and purity of the compound.
科学的研究の応用
5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acide has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function and memory in animal models and humans. It has also been studied for its potential to treat Alzheimer's disease and other neurodegenerative disorders. 5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acide has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is important for memory and cognitive function.
特性
IUPAC Name |
5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-21-11-4-2-3-9(7-11)14(18)17-13-6-5-10(16)8-12(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTNMLAPBKGDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-{[(3-methoxyphenyl)carbonyl]amino}benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-{1-[2-(1-cyclohexen-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5131047.png)
![1,3-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5131055.png)

![1-[3-(4-bromophenoxy)propyl]-1H-imidazole](/img/structure/B5131069.png)
![methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate](/img/structure/B5131070.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-N'-(2-furylmethyl)urea](/img/structure/B5131075.png)

![N~2~-(4-ethylphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5131091.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5131099.png)
![2-({[3-(ethoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B5131105.png)
![6-amino-1-benzyl-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5131118.png)
![2,2,4-trimethyl-1-{[(1-methyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5131135.png)
![5-chloro-4-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B5131144.png)